N-(5-chloropyridin-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide
Overview
Description
N-(5-chloropyridin-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide is an organic compound that belongs to the class of acetamides It features a pyridine ring substituted with a chlorine atom at the 5-position and a sulfanyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloropyridine and 4-methylthiophenol.
Formation of Intermediate: The 4-methylthiophenol is reacted with a suitable acylating agent to form an intermediate thioester.
Coupling Reaction: The intermediate is then coupled with 5-chloropyridine under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloropyridin-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified acetamide derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways.
Chemical Reactions: The compound’s reactivity is influenced by the electron-withdrawing chlorine atom and the electron-donating sulfanyl group, affecting its behavior in various reactions.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloropyridin-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide: can be compared with other acetamide derivatives or pyridine-containing compounds.
Examples: N-(5-bromopyridin-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide, N-(5-chloropyridin-2-yl)-2-[(4-methoxyphenyl)sulfanyl]acetamide.
Uniqueness
Structural Features: The combination of a chloropyridine ring and a sulfanylacetamide moiety makes it unique.
Reactivity: Its specific reactivity patterns due to the presence of both electron-withdrawing and electron-donating groups.
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(4-methylphenyl)sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c1-10-2-5-12(6-3-10)19-9-14(18)17-13-7-4-11(15)8-16-13/h2-8H,9H2,1H3,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRVIRHJANEIQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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